molecular formula C8H8N4O2 B13064342 Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Cat. No.: B13064342
M. Wt: 192.17 g/mol
InChI Key: CYEODXNNSJRVQY-UHFFFAOYSA-N
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Description

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. The reaction conditions typically include the use of bromohydrazone, triazinium dicyanomethylide, or transition metal catalysts . Industrial production methods often involve multistep synthesis and rearrangement of pyrrolooxadiazines to achieve high yields and purity .

Chemical Reactions Analysis

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile biological activities and its potential for use in various therapeutic applications.

Properties

IUPAC Name

methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-2-3-12-6(5)7(9)10-4-11-12/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEODXNNSJRVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=NN2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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